4-Methyl-2-Sulfanylphenol
Overview
Description
4-Methyl-2-Sulfanylphenol is an organic compound with the molecular formula C7H8OS It is a derivative of phenol, characterized by the presence of a methyl group at the 4-position and a sulfanyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-Sulfanylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a thiol. For example, 4-methyl-2-chlorophenol can be reacted with sodium hydrosulfide under basic conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-sulfur bonds .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-Sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenolic hydroxyl group can be reduced to form corresponding hydrocarbons.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbons.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
4-Methyl-2-Sulfanylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-Methyl-2-Sulfanylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The sulfanyl group can interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth.
Anti-inflammatory Activity: The compound may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
4-Methyl-2-Sulfanylphenol can be compared with other similar compounds, such as methylphenols (cresols) and other phenolic derivatives:
Methylphenols (Cresols): These compounds have similar structures but lack the sulfanyl group.
Phenolic Derivatives: Compounds like 4-methylphenol (p-cresol) and 2-methylphenol (o-cresol) share structural similarities but differ in their chemical reactivity and applications.
Properties
IUPAC Name |
4-methyl-2-sulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMWXFGQYATKBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50486794 | |
Record name | 2-hydroxy-5-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60774-07-4 | |
Record name | 2-hydroxy-5-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50486794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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